UPF-1035

PARP-2 inhibition Isoform selectivity Cell death

Pan-PARP inhibitors obscure isoform-specific roles in neuronal death and survival. UPF-1035 resolves this with 60-fold selectivity for PARP-2 (IC50 0.15 μM) over PARP-1 (IC50 9.0 μM), enabling clean pathway dissection without confounding PARP-1 inhibition. • No tankyrase-1 off-target effects at ≤100 μM in HeLa cells-superior to benzamide for mitotic studies. • Divergent neuronal effects: neuroprotective in cortical neurons, pro-apoptotic in hippocampal CA1-ideal for tissue-specific target validation. • ≥95% HPLC purity; shipped ambient; available from stock for immediate global dispatch.

Molecular Formula C16H11NO3
Molecular Weight 265.26 g/mol
CAS No. 370872-09-6
Cat. No. B030491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUPF-1035
CAS370872-09-6
Synonyms5-(Benzoyloxy)-1(2H)-isoquinolinone;  5-Benzoyloxy-3,4-dihydro-isoquinolinon-1(2H)-_x000B_one;  Benzoic Acid 1-Hydroxyisoquinolin-5-yl Ester; 
Molecular FormulaC16H11NO3
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CNC3=O
InChIInChI=1S/C16H11NO3/c18-15-13-7-4-8-14(12(13)9-10-17-15)20-16(19)11-5-2-1-3-6-11/h1-10H,(H,17,18)
InChIKeyFFWUPFYTTMMSTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UPF-1035: Selective PARP-2 Inhibitor Overview


UPF-1035 is a cell-permeable isoquinolinone derivative that acts as a selective inhibitor of poly(ADP-ribose) polymerase-2 (PARP-2), with an IC50 of 0.15 ± 0.04 μM against PARP-2 . It exhibits 60-fold selectivity for PARP-2 over PARP-1 (IC50 = 9.0 ± 0.7 μM) . The compound targets the NAD+-binding site of PARP-2 and has been widely utilized in studies of post-ischaemic brain damage, neurodegenerative diseases, and the differential roles of PARP isoforms in cell death and survival [1].

Cell-permeable PARP-2 probe
Selective PARP-2 isoform research
Post-ischaemic CNS injury model studies

UPF-1035 vs. Generic PARP Inhibitors


Broad-spectrum PARP inhibitors, such as benzamide or TIQ-A, non-selectively target both PARP-1 and PARP-2, obscuring the isoform-specific contributions to cell death pathways [1]. In contrast, UPF-1035's high selectivity (60-fold for PARP-2 over PARP-1) enables researchers to dissect the unique, and sometimes opposing, roles of PARP-2 in different neuronal populations—exacerbating apoptosis in hippocampal CA1 pyramidal cells while protecting cortical neurons from ischaemic damage [1]. Substituting UPF-1035 with a pan-PARP inhibitor would confound these tissue-specific outcomes and lead to incorrect mechanistic conclusions .

Isoform-specific masking

Pan-PARP inhibition obscures PARP-2’s distinct role in cell death pathways, limiting mechanistic resolution.

Tissue-context mismatch

Non-selective inhibitors fail to replicate opposing hippocampal and cortical responses observed with selective PARP-2 blockade.

UPF-1035 Differentiation Evidence


Superior PARP-2 Selectivity

UPF-1035 demonstrates a 60-fold selectivity for PARP-2 (IC50 = 0.15 ± 0.04 μM) over PARP-1 (IC50 = 9.0 ± 0.7 μM) . In direct comparison, its closest analog UPF-1069 shows a 27-fold selectivity (PARP-2 IC50 = 0.3 μM; PARP-1 IC50 = 8.0 μM) . This makes UPF-1035 approximately 2.2 times more selective for PARP-2 than UPF-1069. Pan-PARP inhibitors like benzamide or TIQ-A lack this selectivity, inhibiting both isoforms equally [1].

Isoform Selectivity
Head-to-head
60-fold for PARP-2 over PARP-1
UPF-1069: 27-fold; Pan-PARP: ~1-fold
Supports PARP-2-specific pathway interpretation
Recombinant enzyme assay context
PARP-2 inhibition Isoform selectivity Cell death

Differential Neuroprotection in Brain Regions

In rat organotypic hippocampal slices subjected to oxygen-glucose deprivation (OGD), UPF-1035 (10 μM) reduced residual PARP activity by approximately 80% in PARP-1-deficient fibroblasts but only 15% in wild-type fibroblasts, confirming its PARP-2-specific cellular activity [1]. In functional assays, UPF-1035, like UPF-1069, exacerbated OGD-induced CA1 pyramidal cell death (up to 155% increase with UPF-1069 at 0.01–1 μM; UPF-1035 showed similar trends [1]). In contrast, both compounds protected mouse mixed cortical cells from OGD damage at 1–10 μM [1]. This tissue-specific dual effect is not observed with pan-PARP inhibitors.

Tissue-Specific Activity
Head-to-head
Exacerbates CA1 cell death; protects cortical neurons
Rat hippocampal slices & mouse cortical cultures (OGD)
Context-dependent PARP-2 role in neuronal vulnerability
Organotypic model limitations apply
Ischaemic brain damage Neuroprotection Organotypic slices

Lack of Tankyrase-1 Interference

At concentrations up to 100 μM (over 600-fold above its PARP-2 IC50), UPF-1035 did not induce multipolar spindle formation in HeLa cells, a hallmark of tankyrase-1 inhibition [1]. In contrast, benzamide (100 μM) and tankyrase-1 siRNA both caused a significant increase in abnormal spindles [1][2]. This demonstrates that UPF-1035, unlike some pan-PARP inhibitors, does not interfere with tankyrase-1 function, preserving normal mitotic processes in cellular assays.

Tankyrase-1 Interference
Head-to-head
No multipolar spindles at 100 µM
Benzamide & siRNA: abnormal spindles
PARP-2 attribution without tankyrase-1 off-target effects
HeLa cell assay context
Tankyrase-1 Mitotic spindle Off-target effects

Higher PARP-2 Inhibitory Potency

In recombinant enzyme assays, UPF-1035 inhibits PARP-2 with an IC50 of 0.15 ± 0.04 μM, whereas its closest analog UPF-1069 exhibits an IC50 of 0.3 μM . This represents a 2-fold higher potency for UPF-1035. Both compounds show similar IC50 values against PARP-1 (9.0 ± 0.7 μM for UPF-1035 vs. 8.0 μM for UPF-1069) . The increased potency of UPF-1035 allows for the use of lower concentrations to achieve effective PARP-2 inhibition, potentially reducing off-target effects in cellular and in vivo experiments.

PARP-2 Potency
Data to verify
IC50 0.15 ± 0.04 µM
vs UPF-1069: 0.3 µM
Supports assay concentration selection
Review enzyme assay source
PARP-2 IC50 Enzyme inhibition Compound potency

Key Research Applications of UPF-1035


Ischaemic Brain Injury Studies

Given its 60-fold selectivity for PARP-2 over PARP-1 and its ability to exacerbate hippocampal CA1 cell death while protecting cortical neurons in OGD models, UPF-1035 is uniquely suited for studies investigating the isoform-specific contributions of PARP-2 to post-ischaemic brain damage [1]. Researchers can use UPF-1035 to isolate PARP-2-mediated pathways without confounding PARP-1 inhibition, a critical advantage over pan-PARP inhibitors like benzamide or TIQ-A [1].

Cortical vs. Hippocampal Neuroprotection

The compound's divergent effects on different neuronal populations—neuroprotection in cortical cells but increased apoptosis in hippocampal CA1 neurons—make UPF-1035 an essential tool for comparative neuroprotection studies [1]. This context-dependent activity can be leveraged to identify and validate therapeutic targets that are specific to particular brain regions or cell types, an application not feasible with non-selective PARP inhibitors [1].

PARP-2 Function Without Tankyrase-1 Interference

Because UPF-1035 does not induce multipolar spindle formation in HeLa cells even at 100 μM, it provides a clean pharmacological tool for studying PARP-2 biology in the context of cell cycle regulation and mitosis [1]. This is in stark contrast to benzamide, which affects tankyrase-1 activity and thus complicates the interpretation of mitotic phenotypes . Studies focusing on PARP-2's nuclear functions will benefit from UPF-1035's lack of tankyrase-1 off-target effects.

PARP-2 Inhibitor Benchmarking

With its well-characterized 60-fold selectivity and 0.15 μM IC50, UPF-1035 serves as a reliable reference compound for evaluating novel PARP-2 inhibitors [1]. Its superior selectivity profile compared to UPF-1069 (27-fold) makes it a more stringent benchmark for assessing isoform discrimination in compound development and screening campaigns [1].

Application
Selection Property
Validation Focus
Post-ischaemic CNS injury studies
Isoform-selective PARP-2 inhibition
PARP-2-specific pathway endpoints without PARP-1 interference
Regional neuronal vulnerability
Tissue-specific PARP-2 response profile
Cell-type-dependent cell death endpoint validation
PARP-2 nuclear function
Tankyrase-1-sparing PARP-2 probe
Mitotic phenotype analysis without tankyrase-1 confounding
PARP-2 inhibitor benchmarking
Reference inhibitor with characterized selectivity
Isoform discrimination in screening assays

Technical Documentation Hub

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39 linked technical documents
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